molecular formula C8H5BrClN3 B594432 6-Bromo-4-chloroquinazolin-2-amine CAS No. 1260862-26-7

6-Bromo-4-chloroquinazolin-2-amine

Cat. No.: B594432
CAS No.: 1260862-26-7
M. Wt: 258.503
InChI Key: UMVSCRJHRCUILZ-UHFFFAOYSA-N
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Description

6-Bromo-4-chloroquinazolin-2-amine is a chemical compound with the molecular formula C8H5BrClN3. It is typically found in a solid state and may present a crystalline appearance

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloroquinazolin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the bromination and chlorination of quinazoline derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloroquinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives with different functional groups .

Scientific Research Applications

6-Bromo-4-chloroquinazolin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloroquinazolin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 6-Bromo-2-chloroquinazolin-4-amine
  • 4-Chloroquinazolin-2-amine
  • 6-Bromoquinazolin-2-amine

Comparison: 6-Bromo-4-chloroquinazolin-2-amine is unique due to the presence of both bromine and chlorine atoms on the quinazoline ring. This dual substitution can influence its reactivity and biological activity, making it distinct from other similar compounds that may only have one halogen substituent .

Biological Activity

6-Bromo-4-chloroquinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinazoline derivatives are known for their pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H5BrClN3\text{C}_8\text{H}_5\text{BrClN}_3

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interaction with various biological targets. Key areas of activity include:

  • Antitumor Activity
  • Antimicrobial Activity
  • Anti-inflammatory Effects

Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects, particularly in breast and lung cancer models.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
A549 (Lung)15.0Inhibition of cell proliferation
HeLa (Cervical)20.0Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Type
Staphylococcus aureus8 µg/mLGram-positive
Escherichia coli16 µg/mLGram-negative
Candida albicans32 µg/mLFungal

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro.

Case Study: Inhibition of Cytokine Production

In a controlled laboratory setting, the compound was tested on macrophage cells stimulated with lipopolysaccharide (LPS). The results indicated a significant reduction in the levels of TNF-alpha and IL-6.

Properties

IUPAC Name

6-bromo-4-chloroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVSCRJHRCUILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696258
Record name 6-Bromo-4-chloroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260862-26-7
Record name 6-Bromo-4-chloroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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